3-Bromophenyl isocyanate
Overview
Description
3-Bromophenyl isocyanate is an organic compound with the molecular formula C7H4BrNO and a molecular weight of 198.02 g/mol . It is a clear, colorless to slightly yellow liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity and is often utilized in the synthesis of other chemical compounds.
Preparation Methods
3-Bromophenyl isocyanate can be synthesized through several methods. One common synthetic route involves the reaction of 3-bromoaniline with phosgene (COCl2) in the presence of a base such as pyridine . The reaction proceeds as follows:
3-Bromoaniline+Phosgene→3-Bromophenyl isocyanate+HCl
Another method involves the use of triphosgene as a safer alternative to phosgene. The reaction conditions typically include a solvent such as dichloromethane and a base to neutralize the hydrochloric acid formed during the reaction .
Chemical Reactions Analysis
3-Bromophenyl isocyanate undergoes various types of chemical reactions, including:
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Substitution Reactions: : It can react with nucleophiles such as amines to form ureas. For example:
3-Bromophenyl isocyanate+Amine→Urea derivative
-
Addition Reactions: : It can react with alcohols to form carbamates. For example:
3-Bromophenyl isocyanate+Alcohol→Carbamate
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Cyclization Reactions: : It can participate in cyclization reactions to form heterocyclic compounds.
Common reagents used in these reactions include amines, alcohols, and bases such as pyridine or triethylamine. The major products formed depend on the specific nucleophile used in the reaction.
Scientific Research Applications
3-Bromophenyl isocyanate has several applications in scientific research:
Biology: It is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is used in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 3-bromophenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (–NCO) is highly electrophilic and readily reacts with nucleophiles such as amines and alcohols. This reactivity allows it to form stable urea and carbamate linkages, which are important in various chemical and biological processes .
Comparison with Similar Compounds
3-Bromophenyl isocyanate can be compared with other isocyanates such as 4-bromophenyl isocyanate and phenyl isocyanate. While all these compounds contain the isocyanate functional group, this compound is unique due to the presence of a bromine atom at the meta position on the phenyl ring. This substitution can influence the reactivity and properties of the compound, making it distinct from its analogs .
Similar Compounds
- 4-Bromophenyl isocyanate
- Phenyl isocyanate
- 2-Bromophenyl isocyanate
Properties
IUPAC Name |
1-bromo-3-isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-2-1-3-7(4-6)9-5-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVBCZQTXSHJGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177703 | |
Record name | 3-Bromophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23138-55-8 | |
Record name | 3-Bromophenyl isocyanate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23138-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromophenyl isocyanate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023138558 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromophenyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20177703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-bromo-3-isocyanatobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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